molecular formula C24H24O13 B12373546 Pdi-IN-2

Pdi-IN-2

Cat. No.: B12373546
M. Wt: 520.4 g/mol
InChI Key: CSKWWVYJAXDCIP-MWFZDGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pdi-IN-2 is a compound known for its inhibitory effects on protein disulfide isomerase (PDI). It has shown significant antitumor activity and is used primarily in scientific research. The compound has an IC50 value of 0.62 and 0.63 μM, indicating its potency as a PDI inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pdi-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pdi-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium dithionite can lead to the formation of reduced this compound species .

Scientific Research Applications

Pdi-IN-2 has a wide range of applications in scientific research, including:

Mechanism of Action

Pdi-IN-2 exerts its effects by inhibiting the activity of protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This inhibition disrupts the proper folding of proteins, leading to cellular stress and apoptosis in cancer cells. The molecular targets and pathways involved include the thioredoxin domain of PDI and the endoplasmic reticulum stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pdi-IN-2 is unique due to its specific inhibitory effects on protein disulfide isomerase, making it a valuable tool in cancer research and therapeutic development. Its high potency and selectivity distinguish it from other similar compounds.

Properties

Molecular Formula

C24H24O13

Molecular Weight

520.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24+/m1/s1

InChI Key

CSKWWVYJAXDCIP-MWFZDGHISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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